5-Bromo-2-(difluoromethoxy)pyridin-3-amine
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Overview
Description
5-Bromo-2-(difluoromethoxy)pyridin-3-amine: is an organic compound with the molecular formula C6H5BrF2N2O . It is a white solid with a unique structure that includes a bromine atom, a difluoromethoxy group, and an amine group attached to a pyridine ring. This compound is used as an intermediate in the synthesis of various organic molecules and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Introduction of Bromine Atom: The synthesis begins with the reaction of a pyridine derivative with a brominating agent such as N-bromosuccinimide (NBS) in acetonitrile at 0°C.
Introduction of Difluoromethoxy Group:
Formation of the Amine Group: Finally, the compound is treated with an amine source to introduce the amine group at the desired position on the pyridine ring.
Industrial Production Methods: The industrial production of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(difluoromethoxy)pyridin-3-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide, thiols, or alkoxides in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, arylboronic acids, and bases like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted pyridines, oxidized derivatives, and coupled products with different functional groups .
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Explored as a building block for the synthesis of pharmaceutical compounds.
- Studied for its potential use in drug discovery and development .
Industry:
- Utilized in the production of agrochemicals and specialty chemicals.
- Applied in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 5-Bromo-2-methoxypyridin-3-amine
- 5-Bromo-2,3-difluoropyridine
- 5-Bromo-2-methylpyridin-3-amine
Comparison:
- Structural Differences: While these compounds share a bromine atom and a pyridine ring, they differ in the substituents attached to the ring. For example, 5-Bromo-2-methoxypyridin-3-amine has a methoxy group instead of a difluoromethoxy group .
- Reactivity: The presence of different substituents affects the reactivity and the types of reactions these compounds can undergo. For instance, the difluoromethoxy group in 5-Bromo-2-(difluoromethoxy)pyridin-3-amine makes it more suitable for certain nucleophilic substitution reactions compared to its methoxy counterpart .
- Applications: The unique structure of this compound makes it valuable for specific applications in medicinal chemistry and material science, where the difluoromethoxy group imparts distinct properties .
Properties
IUPAC Name |
5-bromo-2-(difluoromethoxy)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2O/c7-3-1-4(10)5(11-2-3)12-6(8)9/h1-2,6H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFIIHMJHJRDIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)OC(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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